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Compound of Interest

Compound Name: Cholenic acid

Cat. No.: B105933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and

experimental protocols for high-purity cholenic acid in a research setting. Cholenic acid, a

monohydroxy bile acid, is a cholesterol oxidation product and a precursor in the biosynthesis of

chenodeoxycholic acid.[1][2] Its emerging role as a signaling molecule makes it a compound of

interest for studying metabolic and inflammatory pathways.

Physicochemical Properties and Supplier
Information
High-purity cholenic acid is critical for obtaining reliable and reproducible experimental results.

It is typically available with a purity of ≥98%.
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Property Value

CAS Number 5255-17-4[1][3][4][5][6]

Molecular Formula C₂₄H₃₈O₃[1][3][5][6]

Molecular Weight 374.57 g/mol [3][7]

Appearance Crystalline solid[1][8]

Melting Point 235-236 °C[6]

Solubility

Soluble in DMF (5 mg/ml) and a 1:4 mixture of

DMF:PBS (pH 7.2) (0.25 mg/ml).[1][4] Insoluble

in water.[9]

Storage Store at -20°C for long-term stability.[4][8]

Purity ≥98%[1][4][10]

Suppliers

Biosynth[3], Cayman Chemical[1][4][10], Santa

Cruz Biotechnology[5], Avanti Polar Lipids[11]

[12], BOC Sciences[8], Selleck Chemicals[9]

Key Research Applications
Cholenic acid is a valuable tool for investigating several key biological processes, primarily

through its interaction with nuclear receptors and G-protein coupled receptors that regulate

metabolism and inflammation.

Liver X Receptor (LXR) Signaling
While direct, high-affinity binding of cholenic acid to Liver X Receptors (LXRα and LXRβ)

requires further validation in peer-reviewed studies, some evidence suggests it may act as an

LXR ligand.[3][13][14] LXRs are critical regulators of cholesterol homeostasis, fatty acid

metabolism, and inflammation.[15] Activation of LXR leads to the transcription of target genes

involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1

(ABCA1), and genes involved in lipogenesis, like sterol regulatory element-binding protein 1c

(SREBP-1c).[15]
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Farnesoid X Receptor (FXR) Signaling
As a bile acid, cholenic acid is a potential ligand for the Farnesoid X Receptor (FXR), a key

regulator of bile acid synthesis and metabolism.[6] FXR activation inhibits the expression of

cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, as part of

a negative feedback loop.[5] Investigating the interaction of cholenic acid with FXR can

provide insights into the regulation of bile acid homeostasis.

TGR5 Signaling
TGR5 (GPBAR1) is a G-protein coupled receptor activated by bile acids that plays a role in

energy expenditure, glucose homeostasis, and inflammatory responses.[1][4] Upon activation,

TGR5 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1]

[4] Studying the effect of cholenic acid on TGR5 can elucidate its potential role in metabolic

and inflammatory signaling.

Experimental Protocols
The following are detailed protocols for investigating the effects of cholenic acid on the

aforementioned signaling pathways. These protocols are based on established methods for

studying bile acid and fatty acid signaling and should be optimized for specific cell lines and

experimental conditions.

Protocol 1: LXR Activation in HepG2 Cells
This protocol describes how to assess the activation of LXR by cholenic acid in human

hepatoma (HepG2) cells by measuring the expression of the LXR target gene, ABCA1.

Materials:

High-purity cholenic acid

HepG2 cells

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin

Bovine Serum Albumin (BSA), fatty acid-free
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T0901317 (positive control for LXR activation)

Reagents for RNA extraction and quantitative PCR (qPCR)

Procedure:

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-

streptomycin at 37°C in a 5% CO₂ incubator.

Preparation of Cholenic Acid-BSA Complex:

Prepare a 10 mM stock solution of cholenic acid in DMSO.

Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free DMEM.

To prepare a 100 µM working solution, dilute the cholenic acid stock solution in the BSA

solution. The final DMSO concentration should be below 0.1%.

Cell Treatment:

Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

Starve the cells in serum-free DMEM for 12-16 hours.

Treat the cells with various concentrations of the cholenic acid-BSA complex (e.g., 1, 10,

25, 50 µM) for 24 hours.

Include a vehicle control (BSA solution with DMSO) and a positive control (e.g., 1 µM

T0901317).

Gene Expression Analysis:

Extract total RNA from the cells using a suitable RNA extraction kit.

Synthesize cDNA using a reverse transcription kit.

Perform qPCR to measure the relative mRNA levels of ABCA1 and a housekeeping gene

(e.g., GAPDH).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b105933?utm_src=pdf-body
https://www.benchchem.com/product/b105933?utm_src=pdf-body
https://www.benchchem.com/product/b105933?utm_src=pdf-body
https://www.benchchem.com/product/b105933?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the fold change in ABCA1 expression relative to the vehicle control.

Expected Results (Hypothetical): A dose-dependent increase in ABCA1 mRNA expression

would suggest LXR activation by cholenic acid.

Treatment Concentration (µM)
Fold Change in ABCA1
mRNA (relative to Vehicle)

Vehicle Control - 1.0

Cholenic Acid 1 1.2 ± 0.1

Cholenic Acid 10 2.5 ± 0.3

Cholenic Acid 25 4.1 ± 0.5

Cholenic Acid 50 5.8 ± 0.6

T0901317 (Positive Control) 1 8.2 ± 0.9

Protocol 2: FXR Antagonist Activity using a Luciferase
Reporter Assay
This protocol outlines a method to determine if cholenic acid can antagonize the activation of

FXR by its natural ligand, chenodeoxycholic acid (CDCA), using a dual-luciferase reporter

assay in HEK293T cells.

Materials:

High-purity cholenic acid

Chenodeoxycholic acid (CDCA)

HEK293T cells

DMEM with 10% FBS and 1% Penicillin-Streptomycin

FXR expression plasmid (e.g., pCMV-hFXR)

FXR-responsive luciferase reporter plasmid (e.g., pGL4.27[luc2P/FXRE/Hygro])
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Renilla luciferase control plasmid (e.g., pRL-TK)

Transfection reagent (e.g., Lipofectamine 3000)

Dual-luciferase reporter assay system

Procedure:

Cell Culture and Transfection:

Seed HEK293T cells in a 96-well plate.

Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter

plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

Cell Treatment:

After 24 hours of transfection, treat the cells with a fixed concentration of CDCA (e.g., 50

µM, a concentration that gives a robust activation of FXR) in the presence of increasing

concentrations of cholenic acid (e.g., 1, 10, 50, 100 µM).

Include controls for vehicle, CDCA alone, and cholenic acid alone.

Luciferase Assay:

After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase

activities using a dual-luciferase reporter assay system.

Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

Calculate the percentage of FXR activation relative to the CDCA-only control.

Expected Results (Hypothetical): A dose-dependent decrease in luciferase activity in the

presence of CDCA would indicate that cholenic acid has FXR antagonistic properties.
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Treatment Cholenic Acid (µM)
% FXR Activation (relative
to CDCA alone)

Vehicle Control - 0

CDCA (50 µM) - 100

CDCA (50 µM) + Cholenic Acid 1 95 ± 5

CDCA (50 µM) + Cholenic Acid 10 75 ± 8

CDCA (50 µM) + Cholenic Acid 50 40 ± 6

CDCA (50 µM) + Cholenic Acid 100 20 ± 4

Protocol 3: TGR5 Activation via cAMP Measurement
This protocol describes how to measure the activation of TGR5 by cholenic acid by

quantifying intracellular cAMP levels in a cell line overexpressing TGR5 (e.g., HEK293-TGR5).

Materials:

High-purity cholenic acid

HEK293 cells stably expressing human TGR5 (HEK293-TGR5)

DMEM with 10% FBS and 1% Penicillin-Streptomycin

Forskolin (positive control for adenylyl cyclase activation)

cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

Cell Culture: Culture HEK293-TGR5 cells in DMEM supplemented with 10% FBS and 1%

penicillin-streptomycin.

Cell Treatment:

Seed the cells in a 96-well plate and allow them to adhere.
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Starve the cells in serum-free medium for 2-4 hours.

Treat the cells with various concentrations of cholenic acid (e.g., 1, 10, 50, 100 µM) for

30 minutes.

Include a vehicle control and a positive control (e.g., 10 µM Forskolin).

cAMP Measurement:

Lyse the cells and measure the intracellular cAMP concentration using a competitive

immunoassay-based cAMP kit according to the manufacturer's instructions.

Data Analysis:

Calculate the concentration of cAMP in each sample based on the standard curve.

Express the results as fold change in cAMP levels relative to the vehicle control.

Expected Results (Hypothetical): A dose-dependent increase in intracellular cAMP levels would

indicate that cholenic acid is an agonist of TGR5.

Treatment Concentration (µM)
Fold Change in cAMP
(relative to Vehicle)

Vehicle Control - 1.0

Cholenic Acid 1 1.1 ± 0.1

Cholenic Acid 10 1.8 ± 0.2

Cholenic Acid 50 3.2 ± 0.4

Cholenic Acid 100 4.5 ± 0.5

Forskolin (Positive Control) 10 15.0 ± 1.2
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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